alpha-Ethyl-2,2,6-trimethylcyclohexanepropanol
Description
alpha-Ethyl-2,2,6-trimethylcyclohexanepropanol is a synthetic fragrance compound structurally characterized by a cyclohexane ring substituted with ethyl, methyl, and propanol groups. Its molecular complexity contributes to a woody, amber-like olfactory profile, making it valuable in perfumery and flavor applications. The compound is often utilized as a fixative or base note in fragrance formulations due to its stability and longevity .
Properties
CAS No. |
60241-52-3 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-(2,2,6-trimethylcyclohexyl)pentan-3-ol |
InChI |
InChI=1S/C14H28O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h11-13,15H,5-10H2,1-4H3 |
InChI Key |
KFDLIAUEUFWVDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1C(CCCC1(C)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic approach to alpha-Ethyl-2,2,6-trimethylcyclohexanepropanol involves the hydrogenation of ionone derivatives, which are unsaturated cyclic ketones or alcohols, under controlled catalytic conditions:
Hydrogenation of Ionone Derivatives :
The starting material is typically an ionone derivative, such as alpha-ionone or beta-ionone, which contains a cyclohexene ring with methyl substituents and a conjugated ketone or alcohol functional group. Hydrogenation reduces the double bonds in the ring, saturating the cyclohexane ring system while preserving or transforming the side-chain functionalities into the propanol group.Catalysts and Conditions :
The reaction commonly employs catalysts such as palladium on carbon (Pd/C) or platinum catalysts. The hydrogenation is conducted under elevated hydrogen pressures (often several atmospheres) and temperatures ranging from moderate (50–100 °C) to higher, depending on the catalyst and desired selectivity.Multi-step Industrial Process :
Industrial synthesis typically involves multiple steps:- Hydrogenation of ionone or related precursors to form the saturated cyclohexane intermediate.
- Functionalization of the side chain to introduce or modify the propanol group.
- Purification steps such as distillation or crystallization to isolate the desired this compound with high purity.
This process is optimized for high yield and stereochemical control due to the presence of three chiral centers in the molecule, which can lead to multiple stereoisomers (up to eight diastereomers possible).
Reaction Scheme Overview
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Hydrogenation | Saturation of double bonds in ionone derivative | Pd/C catalyst, H2 pressure, 50–100 °C |
| 2 | Side-chain functionalization | Conversion/introduction of propanol group | May involve reduction or substitution |
| 3 | Purification | Isolation of pure this compound | Distillation, crystallization |
Data Table: Key Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₈O |
| Molecular Weight | 212.37 g/mol |
| CAS Number | 60241-52-3 |
| IUPAC Name | 3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-ol |
| Synonyms | Cyclohexanepropanol, alpha-ethyl-2,2,6-trimethyl-; Mandranol; Methyltetrahydroionol |
| Stereochemistry | Three chiral centers, 8 stereoisomers possible |
| Physical State | Liquid (typical for fragrance materials) |
| Safety Classification | Skin Irritant (Category 2), Aquatic Chronic Toxicity (Category 2) |
Summary of Preparation Methodologies
- The compound is synthesized primarily via catalytic hydrogenation of ionone derivatives, which saturates the cyclohexane ring and modifies side chains to yield the propanol functionality.
- Catalysts such as Pd/C under hydrogen pressure are standard, with reaction parameters optimized for yield and stereoselectivity.
- Industrial synthesis involves multi-step processes with purification to ensure product quality.
- The compound's stereochemical complexity requires careful control during synthesis to achieve desired isomer profiles.
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and bases (NaOH, KOH) are typically used.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Fragrance Industry
α-Ethyl-2,2,6-trimethylcyclohexanepropanol is primarily used as a fragrance agent in various products . Maximum acceptable concentrations in finished products are defined by IFRA (International Fragrance Association) categories :
IFRA Category and Maximum Concentrations :
- Products applied to the lips (lipstick): 0.096%
- Products applied to the axillae: 0.071%
- Products applied to the face/body using fingertips: 1.4%
- Products related to fine fragrances: 1.3%
- Body lotion products applied to the face and body using the hands (palms), primarily leave-on: 0.34%
- Face moisturizer products applied to the face and body using the hands (palms), primarily leave-on: 0.34%
- Hand cream products applied to the face and body using the hands (palms), primarily leave-on: 0.096%
- Baby cream, oil, talc: 0.032%
Safety Assessment
α-Ethyl-2,2,6-trimethyl-cyclohexanepropanol has undergone evaluations for various toxicological endpoints. According to a RIFM (Research Institute for Fragrance Materials) safety assessment, it is not expected to be genotoxic . However, it is identified as a skin sensitizer with a defined NESIL (No Expected Sensitization Induction Level) of 3100 μg/cm2 . The assessment also considered local respiratory toxicity and phototoxicity/photoallergenicity, concluding that the substance does not pose a concern for these endpoints under the specified conditions .
Regulatory Information and Safety Standards
The use of α-Ethyl-2,2,6-trimethylcyclohexanepropanol in fragrances is regulated by the IFRA . These standards include maximum acceptable concentrations in various product types to ensure consumer safety . The maximum acceptable concentrations are based on a reference dose of 0.67 mg/kg/day, a predicted skin absorption value of 40%, and a skin sensitization NESIL of 3100 μg/cm2 .
Environmental Safety
Mechanism of Action
The mechanism by which alpha-Ethyl-2,2,6-trimethylcyclohexanepropanol exerts its effects involves interactions with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating their activity and leading to downstream effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares alpha-Ethyl-2,2,6-trimethylcyclohexanepropanol with structurally or functionally analogous compounds, based on olfactory properties, applications, and performance metrics.
Key Research Findings:
- Stability: this compound outperforms amyris acetate and bornyl valerate in thermal and oxidative stability tests, critical for products exposed to heat or light .
- Scent Profile: Unlike methyl sandal, which prioritizes creaminess, this compound provides a drier, more resinous undertone, aligning it closer to cedarwood derivatives .
- Sustainability: Cedarwood oil replacer and this compound are both synthetic alternatives to natural materials, but the latter is less dependent on terpene feedstocks, reducing environmental strain .
Biological Activity
Alpha-Ethyl-2,2,6-trimethylcyclohexanepropanol (C14H28O) is a compound primarily recognized for its applications in the fragrance and cosmetic industries. However, its biological activity has garnered attention in various research contexts. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables and findings from diverse studies.
Molecular Formula: C14H28O
Molecular Weight: 212.38 g/mol
CAS Number: 60241-52-3
Structure:
- The compound features a cyclohexane ring with ethyl and trimethyl substituents, contributing to its unique properties.
Biological Activity Overview
This compound exhibits several biological activities, particularly in the context of skin irritation and potential therapeutic effects.
Skin Irritation
According to PubChem, this compound is classified with the hazard statement H315: "Causes skin irritation" . This suggests that while it may be used in cosmetic formulations, careful consideration must be given to its concentration and application.
Table 1: Biological Activities and Effects
| Activity | Effect | Source |
|---|---|---|
| Skin Irritation | Causes skin irritation (H315) | PubChem |
| Neuroprotective Potential | Potential for treating neurological disorders | Related compound studies |
Case Studies
While specific case studies directly involving this compound are scarce, related research provides valuable context:
- Neuroprotective Effects : Studies on similar cyclic alcohols have shown promise in protecting neuronal cells from oxidative stress and apoptosis. These findings suggest that this compound may share similar properties warranting further investigation.
- Cosmetic Applications : The compound is widely used in fragrance formulations due to its pleasant scent profile. However, its irritant potential necessitates rigorous testing in cosmetic products to ensure consumer safety.
Q & A
Q. What are the optimal synthetic routes for alpha-Ethyl-2,2,6-trimethylcyclohexanepropanol, and how can reaction parameters be systematically optimized?
- Methodological Answer : Utilize response surface methodology (RSM) to model and optimize reaction parameters (e.g., temperature, solvent ratio, catalyst concentration). Software tools like Design Expert can generate a central composite design (CCD) to evaluate interactions between variables and identify optimal conditions. For example, a 3-level factorial design with ANOVA analysis can validate the significance of each parameter .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : Combine 1H/13C NMR (in deuterated chloroform for solubility), FT-IR (to confirm functional groups like hydroxyl or cyclohexane rings), and high-resolution mass spectrometry (HRMS) . For stereochemical analysis, employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in the cyclohexane ring. Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-based NMR chemical shift calculations).
Q. How can researchers assess the compound’s stability under varying environmental conditions (pH, temperature, light)?
- Methodological Answer : Conduct accelerated stability studies using forced degradation protocols. For example:
- Thermal stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC.
- Photostability : Expose samples to UV/visible light (per ICH Q1B guidelines) and quantify photodegradants.
- Use Arrhenius equation to extrapolate shelf-life predictions under standard storage conditions.
Advanced Research Questions
Q. How can contradictions in reported bioactivity data across studies be resolved?
- Methodological Answer : Perform meta-analysis with standardized protocols to account for variables like assay conditions (e.g., cell line variability, solvent effects). For validation, apply replicated analysis (e.g., repeating key experiments with orthogonal methods) and cross-validate results using in silico docking (e.g., AutoDock Vina) to confirm binding affinities .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding, focusing on hydrophobic pockets in target proteins (e.g., GPCRs).
- Molecular dynamics (MD) simulations : Run 100-ns MD trajectories (e.g., in GROMACS) to assess binding stability and conformational changes.
- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction mechanisms.
Q. How can researchers design experiments to elucidate the compound’s metabolic pathways in vivo?
- Methodological Answer :
- Isotopic labeling : Synthesize a deuterated or 13C-labeled analog to track metabolic products via LC-MS/MS .
- Enzyme inhibition assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and quantify metabolites.
- Pharmacokinetic modeling : Use compartmental models (e.g., NONMEM) to correlate metabolite profiles with bioavailability data.
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use bootstrapping (1,000 iterations) to estimate confidence intervals. For high-throughput data, employ hierarchical clustering to group compounds by toxicity profiles.
Q. How should researchers address batch-to-batch variability in synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs) (e.g., purity, enantiomeric excess).
- Use multivariate analysis (MVA) (e.g., PCA or PLS-DA) to correlate raw material properties (e.g., catalyst lot) with CQAs.
- Establish control strategies (e.g., in-process HPLC monitoring) to minimize variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
